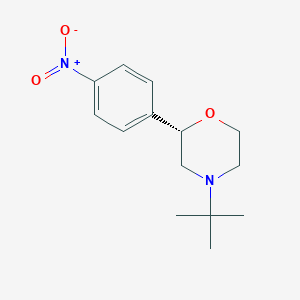
(2S)-4-tert-butyl-2-(4-nitrophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-tert-butyl-2-(4-nitrophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a tert-butyl group at the 4-position and a nitrophenyl group at the 2-position. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-tert-butyl-2-(4-nitrophenyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation of the morpholine ring using tert-butyl bromide in the presence of a base such as potassium carbonate.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced by nitration of a suitable phenyl precursor using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-tert-butyl-2-(4-nitrophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
(2S)-4-tert-butyl-2-(4-nitrophenyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, materials science, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (2S)-4-tert-butyl-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-tert-butyl-2-(4-aminophenyl)morpholine: Similar structure but with an amino group instead of a nitro group.
(2S)-4-tert-butyl-2-(4-chlorophenyl)morpholine: Similar structure but with a chloro group instead of a nitro group.
(2S)-4-tert-butyl-2-(4-methylphenyl)morpholine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(2S)-4-tert-butyl-2-(4-nitrophenyl)morpholine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for different applications in research and industry.
Properties
CAS No. |
920798-99-8 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2S)-4-tert-butyl-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)15-8-9-19-13(10-15)11-4-6-12(7-5-11)16(17)18/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
InChI Key |
XGRWJOXQAYLPNA-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)N1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















